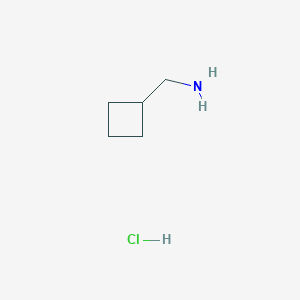

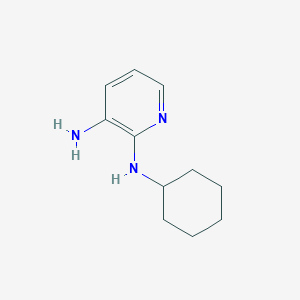

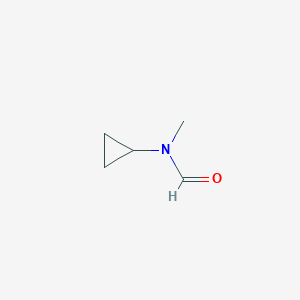

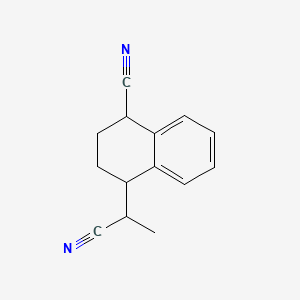

![molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4](/img/structure/B3024978.png)

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

Overview

Description

Pyrazolo[3,4-D]pyrimidine is a class of compounds that has been widely employed as a pharmaceutical intermediate due to its versatility and unique structure . They play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives often involves acid-catalysed chemo-selective substitution reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-D]pyrimidine derivatives is characterized by a pyrazole ring fused with a pyrimidine ring . The structure–activity relationships of these compounds often involve different aromatic, aryl, and alkyl substitutions at various positions of the ring system .

Chemical Reactions Analysis

Chemically, these compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

Herbicidal Activity

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine derivatives have been explored for their herbicidal activities. A study demonstrated that certain derivatives, including those similar in structure, exhibited significant inhibition activities against the root growth of specific plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Antipsoriasis Potential

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential treatments for psoriasis. One study found that structural optimization of a lead compound led to the discovery of potent FLT3 inhibitors. One of these inhibitors showed significant antipsoriatic effects in a psoriatic animal model, suggesting potential therapeutic applications (Li et al., 2016).

Pharmaceutical Intermediate

This compound and its derivatives serve as convenient intermediates for synthesizing a variety of compounds that may possess useful pharmacological properties. Their versatility in synthesis makes them valuable in the development of diverse pharmaceuticals (Ogurtsov & Rakitin, 2021).

Catalytic Applications

These compounds have been studied for their catalytic actions in various chemical reactions. For example, they have been used in the nucleophilic aroylation of aromatic aldehydes, demonstrating their utility in synthetic organic chemistry (Miyashita, Matsuda, Iijima, & Higashino, 1990).

Antimicrobial and Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial and antibacterial activities. Studies indicate that these compounds are effective against various bacterial strains and could be potential candidates for developing new antibiotics (Song Xin-jian, 2013).

Antitumor Properties

These derivatives also exhibit antiproliferative and proapoptotic activities in various cancer cell lines. They have been found to interfere with cellular mechanisms such as Src phosphorylation and BCL2 gene inhibition, indicating potential applications in cancer therapy (Carraro et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its kinase targets through a process known as transmetalation . This involves the transfer of a group (in this case, the this compound molecule) from a metal to a carbon atom . The interaction with the kinase targets leads to the inhibition of the kinase activity, thereby affecting the signaling pathways that the kinases regulate .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases such as cancer where abnormal kinase activity is often a key factor .

Pharmacokinetics

It’s worth noting that these properties significantly impact the bioavailability of the compound and its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the normal functioning of cellular signaling pathways, leading to altered cell behavior. In the context of disease treatment, this can result in the suppression of disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives, to which this compound belongs, play crucial roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

Related pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against various human cancer cell lines . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

The localization of a protein can provide new insights into its function and protein-protein interaction .

Properties

IUPAC Name |

4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEMWSMYVIWILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

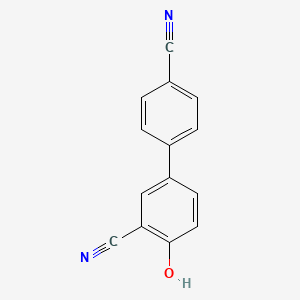

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)